molecular formula C17H13NO4S B6523904 methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 477326-48-0

methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6523904
CAS No.: 477326-48-0
M. Wt: 327.4 g/mol
InChI Key: AWEYZPWKSNLIRH-UHFFFAOYSA-N
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Description

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at the 3-position with a furan-2-carboxamide group and at the 5-position with a phenyl ring. The methyl ester at the 2-position enhances its stability and modulates solubility. Its synthesis likely involves coupling reactions or amidation steps, analogous to methods described for related thiophene derivatives .

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEYZPWKSNLIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Modified Gewald Reaction

The Gewald reaction, traditionally used to synthesize 2-aminothiophene-3-carboxylates, can be adapted to introduce substituents at positions 3 and 5. By reacting a ketone precursor with a cyanoacetate ester and elemental sulfur, the thiophene ring forms with precise regioselectivity. For this compound:

  • Starting Materials :

    • Phenylacetone (to introduce the 5-phenyl group).

    • Methyl cyanoacetate (to introduce the 2-carboxylate group).

    • Sulfur (cyclizing agent).

  • Reaction Conditions :

    • Solvent: Ethanol or DMF.

    • Base: Morpholine or piperidine.

    • Temperature: 80–100°C for 6–12 hours.

  • Mechanism :
    The ketone undergoes Knoevenagel condensation with cyanoacetate, followed by sulfur-mediated cyclization to form the thiophene core.

  • Outcome :
    Methyl 3-cyano-5-phenylthiophene-2-carboxylate is obtained, which is hydrolyzed to the carboxylic acid and subsequently converted to the amine via Hofmann degradation.

Vilsmeier-Haack Formylation Followed by Cyclization

An alternative route involves formylating a substituted phenylacetic acid derivative to generate an α-chloroacrylaldehyde intermediate, which cyclizes with methyl mercaptoacetate:

  • Formylation :
    Phenylacetic acid is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield α-chloroacrylaldehyde.

  • Cyclization :
    The aldehyde reacts with methyl mercaptoacetate in the presence of sodium tert-butoxide, forming the thiophene ring with a methyl ester at position 2 and a phenyl group at position 5.

  • Functionalization :
    Nitration at position 3 (using HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) introduces the amino group, yielding methyl 3-amino-5-phenylthiophene-2-carboxylate.

Amidation of the 3-Amino Intermediate

The final step involves acylating the amino group at position 3 with furan-2-carbonyl chloride. This reaction is critical for introducing the furan-2-amido moiety.

Acylation Protocol

  • Reagents :

    • Methyl 3-amino-5-phenylthiophene-2-carboxylate.

    • Furan-2-carbonyl chloride.

    • Base: Triethylamine (TEA) or pyridine.

  • Conditions :

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature.

    • Time: 4–6 hours.

  • Mechanism :
    The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbonyl chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation.

  • Workup :
    The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Modified GewaldAtom-economical; fewer stepsRequires harsh nitration/reduction conditions55–65
Vilsmeier-HaackHigh regioselectivityMulti-step; costly reagents40–50
Direct AcylationMild conditions; scalableDependent on amine precursor purity70–80

Characterization and Validation

Critical analytical data for this compound include:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.12 (s, 1H, NH), 7.65–7.25 (m, 5H, Ph), 7.05 (d, 1H, furan-H), 6.55 (m, 2H, furan-H), 3.85 (s, 3H, COOCH₃).

    • ¹³C NMR : 165.2 (COOCH₃), 160.1 (CONH), 142.3 (furan-C), 134.5 (thiophene-C).

  • Mass Spectrometry :

    • ESI-MS : m/z 341.1 [M+H]⁺.

  • IR Spectroscopy :
    Peaks at 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (thiophene ring).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

  • Flow Conditions :

    • Residence time: 10–15 minutes.

    • Temperature: 100°C.

    • Catalysts: Immobilized lipases for esterification steps.

  • Cost Optimization :

    • Recycling solvents (e.g., DCM via distillation).

    • Using furan-2-carboxylic acid instead of acyl chloride reduces costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of organic electronic materials, such as organic semiconductors.

    Biological Studies: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-3-Methylthiophene-2-Carboxylate

  • Structure: Differs in the 4-position substitution (cyanosulfanyl) and 3-methyl group. The ethyl ester replaces the methyl ester.
  • The methyl group at position 3 introduces steric hindrance, possibly reducing intermolecular interactions compared to the target compound .

Methyl 3-Amino-5-(Thien-2-Yl)Thiophene-2-Carboxylate

  • Structure: Substitutes the furan-2-amido group with an amino group and replaces the phenyl ring with a thienyl moiety.
  • Impact: The amino group at position 3 increases basicity and hydrogen-bonding capacity, while the thienyl group introduces additional π-conjugation. These differences may alter electronic properties and binding affinities in biological systems .

Methyl 3-(2-((4-Fluorophenyl)Sulfonyl)Acetamido)-5-Phenylthiophene-2-Carboxylate

  • Structure : Features a sulfonyl acetamido group at position 3, retaining the phenyl group at position 4.
  • Impact : The sulfonyl group enhances hydrophilicity and may improve solubility in polar solvents. The fluorophenyl moiety could influence lipophilicity and metabolic stability compared to the target compound’s furan amide .

Methyl 3-(3-Nitrobenzamido)-5-Phenylthiophene-2-Carboxylate

  • Structure : Incorporates a nitrobenzamido group at position 3.
  • Impact : The nitro group is strongly electron-withdrawing, which may reduce electron density on the thiophene ring and affect reactivity in electrophilic substitutions. This contrasts with the electron-rich furan amide in the target compound .

Methyl 3-(Methylamino)-5-Phenylthiophene-2-Carboxylate

  • Structure: Replaces the furan-2-amido group with a methylamino substituent.
  • NMR data (δ 3.02 ppm for methyl protons) confirm its distinct electronic environment compared to the amide-containing target compound .

Physicochemical and Structural Comparisons

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight Key Properties
Target Compound Furan-2-amido Phenyl ~387 (estimated) Moderate hydrophilicity, π-conjugation
Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-... Cyanosulfanyl, Methyl Furan-2-amido 332.34 Enhanced electrophilicity, steric bulk
Methyl 3-Amino-5-(Thien-2-Yl)Thiophene-... Amino Thienyl 239.31 Increased basicity, extended conjugation
Methyl 3-(2-((4-Fluorophenyl)Sulfonyl)... Sulfonyl acetamido Phenyl 433.5 High polarity, fluorophilic interactions
Methyl 3-(3-Nitrobenzamido)-5-Phenyl... Nitrobenzamido Phenyl 382.4 Electron-deficient core, redox activity

Q & A

Q. Solutions :

  • Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts.
  • SHELXL refinement : Apply restraints for disordered regions and validate with R-factor convergence (<5%) .

Example : A related thiophene derivative () required 20% DCM in hexane to yield diffraction-quality crystals.

Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:
Key SAR Insights :

Analog Modification Biological Impact Reference
Replacement of furan with phenylReduced antimicrobial activity (ΔIC50_{50} = 2.5 μM → 15 μM)
Ethyl ester vs. methyl esterImproved metabolic stability (t1/2_{1/2} ↑ 40%)
Sulfonyl vs. amido groupsEnhanced enzyme inhibition (Ki ↓ from 8 nM to 2 nM)

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets like kinases or bacterial enzymes .

Advanced: How should researchers address contradictory bioactivity data across similar compounds?

Answer:
Case Example : If analog A shows antiviral activity but analog B (with a fluorine substituent) does not:

Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

Assess physicochemical properties : LogP and solubility (e.g., via shake-flask method) may affect membrane permeability .

Mechanistic studies : Use SPR or ITC to confirm target binding affinity discrepancies.

Data Reconciliation : Cross-reference with computational models (e.g., MD simulations) to identify steric or electronic clashes in analog B .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:
Degradation Pathways :

  • Ester hydrolysis : Dominant in plasma (pH 7.4).
  • Amide oxidation : Catalyzed by cytochrome P450 enzymes.

Q. Stabilization Methods :

  • Prodrug design : Replace methyl ester with tert-butyl ester to slow hydrolysis.
  • Lyophilization : Store at -80°C in amber vials to prevent light-induced degradation.
  • Excipient screening : Use cyclodextrins to enhance aqueous solubility and reduce aggregation .

Validation : Monitor stability via LC-MS over 72 hours in simulated gastric fluid (pH 2.0) and plasma .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic (PK) profile?

Answer:
Workflow :

ADMET Prediction : Use SwissADME or pkCSM to estimate:

  • Bioavailability : %F <30% (high first-pass metabolism).
  • BBB permeability : Likely low (logBB < -1.0).

Metabolite Identification : CYP3A4-mediated oxidation predicted via StarDrop.

Toxicity Risk : Ames test (mutagenicity) and hERG inhibition alerts.

Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) for metabolic clearance .

Advanced: What experimental designs are critical for evaluating the compound’s anti-inflammatory potential?

Answer:
Assay Pipeline :

In vitro :

  • COX-2 inhibition : ELISA-based screening (IC50_{50} determination).
  • NF-κB luciferase assay in RAW264.7 macrophages.

In vivo :

  • Murine carrageenan-induced paw edema : Dose-response (10–50 mg/kg, i.p.).
  • Cytokine profiling : IL-6 and TNF-α levels via multiplex ELISA.

Data Interpretation : Normalize to positive controls (e.g., celecoxib) and account for inter-animal variability (n ≥ 6) .

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